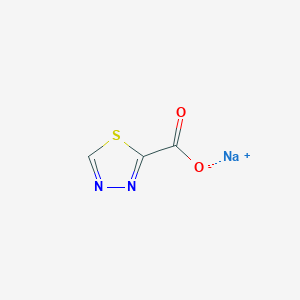
Sodium 1,3,4-thiadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,3,4-thiadiazole-2-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate tricarbonyl precursors using reagents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often require a solvent like ethanol and a base such as triethylamine . The general reaction scheme can be represented as follows:
Cyclization of Diacylhydrazides: Diacylhydrazides react with a sulfur source (e.g., phosphorus pentasulfide) to form the thiadiazole ring.
Formation of Sodium Salt: The resulting thiadiazole is then treated with sodium hydroxide to form the sodium salt of 1,3,4-thiadiazole-2-carboxylate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions: Sodium 1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
Sodium 1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of sodium 1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-amine
属性
分子式 |
C3HN2NaO2S |
|---|---|
分子量 |
152.11 g/mol |
IUPAC 名称 |
sodium;1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3H2N2O2S.Na/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
InChI 键 |
QNGJRUGCXOCHII-UHFFFAOYSA-M |
规范 SMILES |
C1=NN=C(S1)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


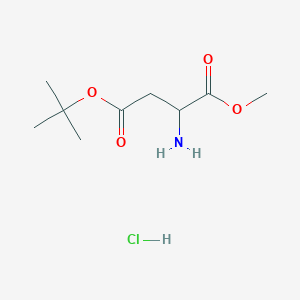

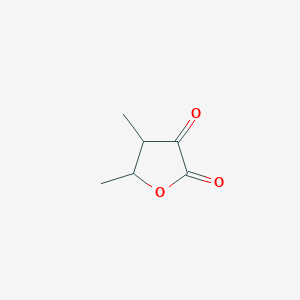

![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)

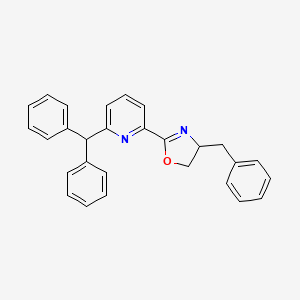
![Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12510390.png)

![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
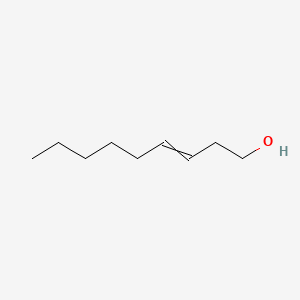
![6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one](/img/structure/B12510410.png)

![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B12510424.png)
